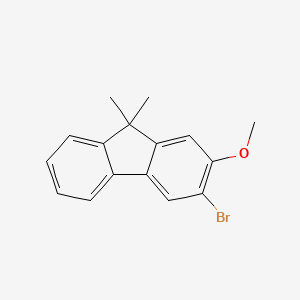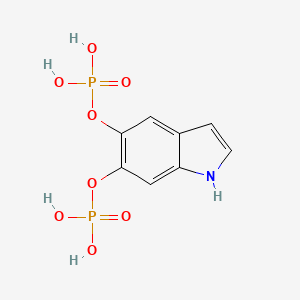
1H-Indole-5,6-diyl bis(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5,6-diyl bis(dihydrogen phosphate) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound 1H-Indole-5,6-diyl bis(dihydrogen phosphate) is characterized by the presence of two dihydrogen phosphate groups attached to the indole ring, making it a unique and versatile molecule in both synthetic and biological contexts.
Preparation Methods
The synthesis of 1H-Indole-5,6-diyl bis(dihydrogen phosphate) can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the indole core, which can then be phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to introduce the dihydrogen phosphate groups . Industrial production methods often involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Indole-5,6-diyl bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Scientific Research Applications
1H-Indole-5,6-diyl bis(dihydrogen phosphate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-5,6-diyl bis(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain kinases involved in cell proliferation, leading to anticancer effects. The dihydrogen phosphate groups enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
1H-Indole-5,6-diyl bis(dihydrogen phosphate) can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin used as a biomarker in medical diagnostics.
The uniqueness of 1H-Indole-5,6-diyl bis(dihydrogen phosphate) lies in its dual dihydrogen phosphate groups, which confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C8H9NO8P2 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
(5-phosphonooxy-1H-indol-6-yl) dihydrogen phosphate |
InChI |
InChI=1S/C8H9NO8P2/c10-18(11,12)16-7-3-5-1-2-9-6(5)4-8(7)17-19(13,14)15/h1-4,9H,(H2,10,11,12)(H2,13,14,15) |
InChI Key |
ZKEUMNQRMPGITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


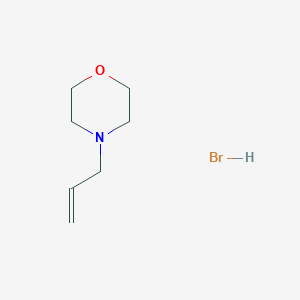
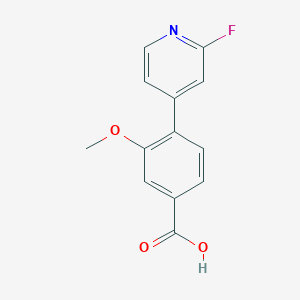


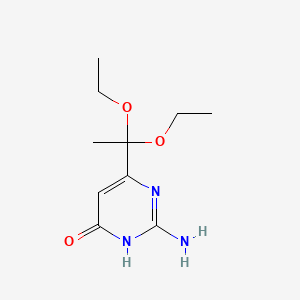
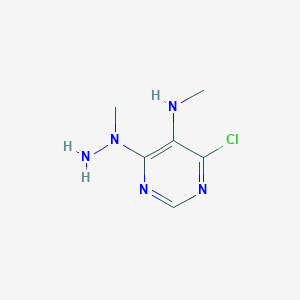
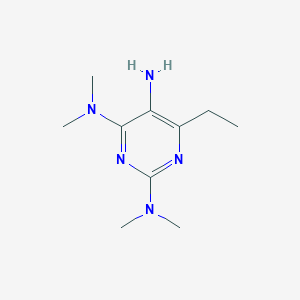

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
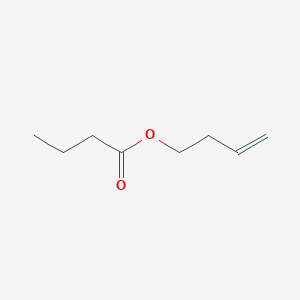
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)

